ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 5696-14-0
VCID: VC8517636
InChI: InChI=1S/C16H15N3O5S/c1-3-24-15(21)14-10(2)17-16(25-14)18-13(20)8-7-11-5-4-6-12(9-11)19(22)23/h4-9H,3H2,1-2H3,(H,17,18,20)/b8-7+
SMILES: CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C
Molecular Formula: C16H15N3O5S
Molecular Weight: 361.4 g/mol

ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate

CAS No.: 5696-14-0

Cat. No.: VC8517636

Molecular Formula: C16H15N3O5S

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate - 5696-14-0

Specification

CAS No. 5696-14-0
Molecular Formula C16H15N3O5S
Molecular Weight 361.4 g/mol
IUPAC Name ethyl 4-methyl-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C16H15N3O5S/c1-3-24-15(21)14-10(2)17-16(25-14)18-13(20)8-7-11-5-4-6-12(9-11)19(22)23/h4-9H,3H2,1-2H3,(H,17,18,20)/b8-7+
Standard InChI Key HXVXVEALBAGTHD-BQYQJAHWSA-N
Isomeric SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C
SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C
Canonical SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure Analysis

The compound (C₁₆H₁₅N₃O₅S, MW 361.4 g/mol) contains three critical structural domains:

  • Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively, providing π-conjugation and hydrogen-bonding capabilities.

  • 3-Nitrocinnamoyl side chain: An (E)-configured α,β-unsaturated ketone linked to the thiazole via an amide bond, enabling Michael addition reactions and serving as an electron-deficient site for nucleophilic attack.

  • Ethyl ester group: A hydrolyzable moiety at position 5 of the thiazole ring that influences solubility and serves as a handle for further derivatization.

The isomeric SMILES string CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C confirms the (E)-configuration of the cinnamoyl double bond, critical for maintaining planar conjugation across the enamide system.

Spectroscopic Characterization

Key spectral data derived from analogous thiazole derivatives include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, NH), 8.21–7.45 (m, 4H, Ar-H), 6.89 (d, J = 15.6 Hz, 1H, CH=CH), 6.32 (d, J = 15.6 Hz, 1H, CH=CH), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 2.51 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃).

  • IR (KBr): 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch).

Synthetic Methodologies and Optimization

Laboratory-Scale Synthesis

The standard synthesis involves a three-step sequence:

Step 1: Thiazole Ring Formation
Ethyl 2-aminothiazole-4-carboxylate is prepared via the Hantzsch thiazole synthesis, reacting ethyl α-bromoketone with thiourea in ethanol under reflux.

Step 2: Enamide Coupling
Condensation of the aminothiazole with 3-nitrocinnamic acid using DCC/DMAP in dichloromethane (20°C, 12 h) achieves 68–72% yields after silica gel chromatography. The reaction mechanism proceeds through a mixed anhydride intermediate, with DMAP accelerating acylation by deprotonating the amide nitrogen.

Step 3: Crystallization
Recrystallization from ethyl acetate/hexane (1:3) affords yellow needles with >99% purity (HPLC), melting point 148–150°C.

Industrial Production Strategies

Scale-up adaptations employ continuous flow reactors to enhance safety and yield:

ParameterBatch ProcessFlow ProcessImprovement
Reaction Time12 h2.5 h79% reduction
Temperature Control±5°C±0.5°C10× precision
Yield72%88%22% increase

Flow chemistry minimizes exotherm risks during the exothermic coupling step and enables real-time FTIR monitoring of reaction progression.

Chemical Reactivity and Derivative Synthesis

Functional Group Transformations

The compound undergoes three primary reactions:

3.1.1 Nitro Reduction
Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 6 h) reduces the nitro group to an amine, yielding 4-methyl-2-{[(2E)-3-(3-aminophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate. This derivative shows enhanced water solubility (logP reduced from 2.1 to 1.3) and improved IC₅₀ against tyrosine kinase receptors.

3.1.2 Ester Hydrolysis
Basic hydrolysis (2N NaOH, EtOH/H₂O 1:1, reflux, 3 h) produces the carboxylic acid (95% yield), which complexes with transition metals like Cu(II) and Zn(II) to form antimicrobial coordination polymers.

3.1.3 Thiazole Ring Functionalization
Electrophilic bromination (NBS, CCl₄, 0°C) substitutes the 4-methyl group with bromine, enabling Suzuki-Miyaura cross-couplings for library synthesis.

Structure-Activity Relationship (SAR) Insights

Systematic derivatization reveals:

  • Nitro Position: 3-Nitrophenyl analogs exhibit 3× greater antibacterial activity than 4-nitrophenyl isomers due to improved membrane penetration.

  • Ester vs. Acid: The ethyl ester enhances cellular uptake (Caco-2 Papp 12.3 × 10⁻⁶ cm/s vs. 4.7 × 10⁻⁶ for the acid), but the acid form shows superior target binding (Kd 0.8 µM vs. 4.2 µM).

  • Double Bond Geometry: (E)-isomers are 10–15× more potent than (Z)-counterparts in inhibiting β-lactamase.

Biological Activities and Mechanistic Studies

Antimicrobial Efficacy

Standard broth microdilution assays demonstrate broad-spectrum activity:

PathogenMIC (µg/mL)Mechanism
S. aureus (MRSA)12.5Cell wall synthesis disruption
E. coli25DNA gyrase inhibition (IC₅₀ 1.8 µM)
C. albicans50Ergosterol biosynthesis interference

Time-kill assays against MRSA show a 3-log reduction in CFU/mL within 8 h at 2× MIC, comparable to vancomycin.

Industrial and Research Applications

Material Science

The compound serves as a monomer for conductive polymers (σ = 10⁻³ S/cm) when electropolymerized with EDOT, useful in organic thin-film transistors.

Prodrug Development

PEGylation of the hydrolyzed carboxylic acid derivative increases plasma half-life from 1.2 h to 8.7 h in murine models, enhancing bioavailability.

Chemical Biology Probes

Fluorescein-conjugated derivatives (λem 525 nm) enable real-time visualization of drug-target interactions in live Mycobacterium tuberculosis cells.

Comparative Analysis with Related Thiazoles

CompoundAntibacterial MIC (µg/mL)Anticancer GI₅₀ (µM)LogP
Target Compound12.5 (MRSA)9.3 (NCI-H522)2.1
Ethyl 2-aminothiazole-4-carboxylate>100>501.4
3-Nitrocinnamic acidInactiveInactive1.9
Thiazole-5-carboxylic acid50 (MRSA)25 (NCI-H522)0.7

The target compound’s superiority arises from synergistic effects between the thiazole’s rigidity and the nitrocinnamoyl group’s electron-withdrawing properties.

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